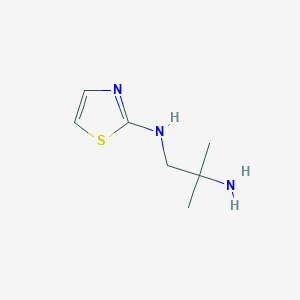
2-(2-Isocyanatoethyl)benzene-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Isocyanatoethyl)benzene-1-thiol is an organic compound with the molecular formula C9H9NS It is characterized by the presence of both an isocyanate group (-NCO) and a thiol group (-SH) attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isocyanatoethyl)benzene-1-thiol typically involves the reaction of 2-mercaptoethylbenzene with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:
C6H5CH2CH2SH+COCl2→C6H5CH2CH2NCO+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of phosgene gas in a controlled environment, along with appropriate safety measures, is crucial for large-scale production.
化学反应分析
Types of Reactions
2-(2-Isocyanatoethyl)benzene-1-thiol undergoes several types of chemical reactions, including:
Thiol-Isocyanate Reactions: The thiol group can react with the isocyanate group to form thiourethanes.
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Thiol-Isocyanate Reactions: Typically catalyzed by bases such as triethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines can react with the isocyanate group to form ureas.
Major Products
Thiol-Isocyanate Reactions: Formation of thiourethanes.
Oxidation: Formation of disulfides.
Substitution: Formation of ureas.
科学研究应用
2-(2-Isocyanatoethyl)benzene-1-thiol has several applications in scientific research:
Polymer Chemistry: Used in the synthesis of functional polymeric surfaces through thiol-isocyanate “click” reactions.
Material Science: Employed in the development of advanced materials with specific properties such as wettability and self-cleaning surfaces.
Bioconjugation: Utilized in the immobilization of biomolecules on surfaces for biosensor applications.
作用机制
The reactivity of 2-(2-Isocyanatoethyl)benzene-1-thiol is primarily due to the presence of the isocyanate and thiol groups. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively. The thiol group can undergo oxidation to form disulfides or participate in thiol-ene and thiol-yne reactions.
相似化合物的比较
Similar Compounds
Phenethyl isothiocyanate: Similar structure but contains an isothiocyanate group instead of an isocyanate group.
2-Mercaptoethylbenzene: Lacks the isocyanate group, only contains the thiol group.
Uniqueness
2-(2-Isocyanatoethyl)benzene-1-thiol is unique due to the presence of both reactive isocyanate and thiol groups, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications.
属性
CAS 编号 |
409131-21-1 |
|---|---|
分子式 |
C9H9NOS |
分子量 |
179.24 g/mol |
IUPAC 名称 |
2-(2-isocyanatoethyl)benzenethiol |
InChI |
InChI=1S/C9H9NOS/c11-7-10-6-5-8-3-1-2-4-9(8)12/h1-4,12H,5-6H2 |
InChI 键 |
DRMAWVPHCBIVPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCN=C=O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide](/img/structure/B14258199.png)
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide](/img/structure/B14258204.png)
![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol](/img/structure/B14258209.png)
![[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol](/img/structure/B14258217.png)
![5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14258225.png)







![Butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)-](/img/structure/B14258267.png)

